molecular formula C15H17NO4S2 B2543624 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide CAS No. 1421451-52-6

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2543624
CAS RN: 1421451-52-6
M. Wt: 339.42
InChI Key: VCIQAVDPYTUVCG-UHFFFAOYSA-N
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Description

The compound “N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also contains a thiophene ring, which is a sulfur-containing aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, MS, FT-IR, and X-ray crystallography are often used to confirm the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the sulfonamide group might participate in acid-base reactions, while the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and stability under various conditions .

Mechanism of Action

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on further characterizing this compound, studying its potential applications, and optimizing its synthesis .

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-10-2-5-15(21-10)22(18,19)16-9-13(17)11-3-4-14-12(8-11)6-7-20-14/h2-5,8,13,16-17H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIQAVDPYTUVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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